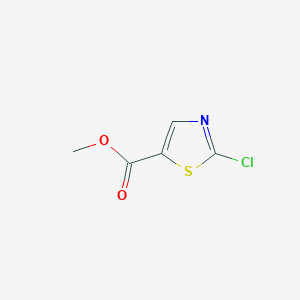

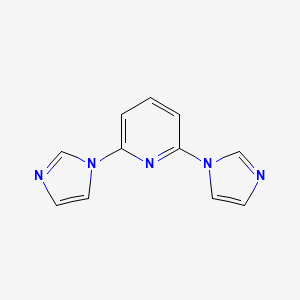

![molecular formula C8H6N2O2 B1315449 Acide imidazo[1,5-a]pyridin-7-carboxylique CAS No. 588720-29-0](/img/structure/B1315449.png)

Acide imidazo[1,5-a]pyridin-7-carboxylique

Vue d'ensemble

Description

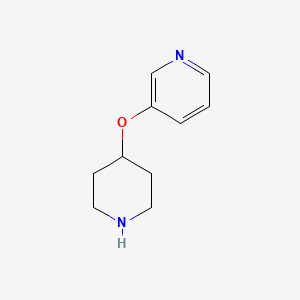

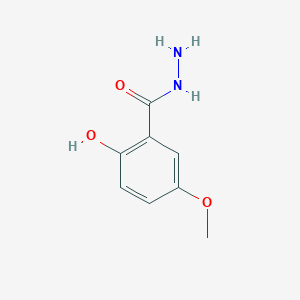

Imidazo[1,5-A]pyridine-7-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals . Its empirical formula is C8H6N2O2 and it has a molecular weight of 162.15 .

Synthesis Analysis

The synthesis of Imidazo[1,5-A]pyridine-7-carboxylic acid has been a subject of intense research for numerous decades . Recent developments in its construction involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has been established for its synthesis, employing molecular iodine from 2-pyridyl ketones and alkylamines .Molecular Structure Analysis

Imidazo[1,5-A]pyridine-7-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has a unique chemical structure and versatility, which contributes to its optical behaviors and biological properties .Chemical Reactions Analysis

The synthesis of Imidazo[1,5-A]pyridine-7-carboxylic acid involves a large number of transformations that are now available to conveniently access it from readily available starting materials . These transformations involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

Imidazo[1,5-A]pyridine-7-carboxylic acid has a molecular weight of 162.15 g/mol . It has a topological polar surface area of 54.6 Ų and a complexity of 196 . Its exact mass and monoisotopic mass are 162.042927438 g/mol .Applications De Recherche Scientifique

Science des Matériaux

Les dérivés de l’imidazo[1,5-a]pyridine sont connus pour leur structure chimique unique et leur polyvalence, ce qui les rend précieux en science des matériaux . Ils sont utilisés dans le développement de nouveaux matériaux avec des applications potentielles dans l’électronique, la photonique et la nanotechnologie. Leur stabilité et leurs propriétés luminescentes sont particulièrement bénéfiques pour créer des matériaux avancés avec des comportements optiques spécifiques.

Produits pharmaceutiques

Dans l’industrie pharmaceutique, l’acide imidazo[1,5-a]pyridin-7-carboxylique sert d’échafaudage pour la synthèse de divers médicaments . Ses dérivés présentent un large éventail d’activités biologiques et sont essentiels au développement de nouveaux médicaments, y compris ceux ayant des propriétés anticancéreuses . La capacité du composé à interagir avec différentes cibles biologiques en fait un atout précieux dans la conception et la découverte de médicaments.

Dispositifs optoélectroniques

Les propriétés optoélectroniques des dérivés de l’this compound les rendent adaptés à une utilisation dans les dispositifs optoélectroniques . Ces composés peuvent être utilisés dans la création de diodes électroluminescentes (LED), de cellules solaires et d’autres dispositifs qui nécessitent des matériaux aux caractéristiques électroniques et optiques spécifiques.

Capteurs

Les composés à base d’imidazo[1,5-a]pyridine sont utilisés dans la technologie des capteurs en raison de leurs propriétés fluorescentes . Ils peuvent être conçus pour répondre à divers stimuli, ce qui les rend utiles pour détecter les changements environnementaux, les substances chimiques et les entités biologiques. Leur sensibilité et leur spécificité sont cruciales pour le développement de capteurs haute performance.

Médicaments anticancéreux

Les caractéristiques structurales de l’this compound permettent la synthèse de dérivés ayant des activités anticancéreuses . Ces composés peuvent être adaptés pour cibler des voies spécifiques impliquées dans la progression du cancer, offrant une voie pour le développement de nouvelles thérapies oncologiques.

Microscopie et imagerie confocale

Les dérivés de l’this compound sont utilisés comme émetteurs dans les applications de microscopie et d’imagerie confocale . Leurs propriétés luminescentes leur permettent de servir de sondes qui peuvent mettre en évidence des structures spécifiques au sein des cellules, fournissant des informations précieuses sur les processus cellulaires et aidant à la recherche biomédicale.

Mécanisme D'action

Target of Action

Imidazo[1,5-A]pyridine-7-carboxylic acid is a significant structural component of a large number of agrochemicals and pharmaceuticals

Mode of Action

It’s known that imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The specific interactions of Imidazo[1,5-A]pyridine-7-carboxylic acid with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

These compounds have been found to exhibit anti-tuberculosis properties , suggesting they may interact with the biochemical pathways associated with this disease.

Result of Action

These compounds have been found to exhibit anti-tuberculosis properties , suggesting they may have a similar effect at the molecular and cellular level.

Safety and Hazards

Orientations Futures

Imidazo[1,5-A]pyridine-7-carboxylic acid has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Analyse Biochimique

Biochemical Properties

Imidazo[1,5-A]pyridine-7-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The interaction with COX-2 leads to the inhibition of prostaglandin synthesis, thereby reducing inflammation. Additionally, Imidazo[1,5-A]pyridine-7-carboxylic acid can bind to other proteins and enzymes, modulating their activity and contributing to its therapeutic potential.

Cellular Effects

Imidazo[1,5-A]pyridine-7-carboxylic acid exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, Imidazo[1,5-A]pyridine-7-carboxylic acid can inhibit cell proliferation by modulating signaling pathways such as the MAPK/ERK pathway . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis. Furthermore, Imidazo[1,5-A]pyridine-7-carboxylic acid can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of Imidazo[1,5-A]pyridine-7-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, Imidazo[1,5-A]pyridine-7-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes. These molecular interactions contribute to the compound’s therapeutic effects and its potential as a drug candidate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Imidazo[1,5-A]pyridine-7-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Imidazo[1,5-A]pyridine-7-carboxylic acid is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that Imidazo[1,5-A]pyridine-7-carboxylic acid can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of Imidazo[1,5-A]pyridine-7-carboxylic acid can vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . For example, in animal models of inflammation, higher doses of Imidazo[1,5-A]pyridine-7-carboxylic acid result in greater inhibition of COX-2 activity and a more significant reduction in inflammation. At very high doses, this compound can also exhibit toxic or adverse effects, such as gastrointestinal irritation and liver toxicity. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Imidazo[1,5-A]pyridine-7-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of Imidazo[1,5-A]pyridine-7-carboxylic acid. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. Understanding the metabolic pathways of Imidazo[1,5-A]pyridine-7-carboxylic acid is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of Imidazo[1,5-A]pyridine-7-carboxylic acid within cells and tissues are important factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, Imidazo[1,5-A]pyridine-7-carboxylic acid can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of this compound within tissues can also vary, with higher concentrations observed in certain organs, such as the liver and kidneys. Understanding the transport and distribution of Imidazo[1,5-A]pyridine-7-carboxylic acid is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of Imidazo[1,5-A]pyridine-7-carboxylic acid can influence its activity and function. This compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, Imidazo[1,5-A]pyridine-7-carboxylic acid can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can be targeted to the mitochondria, where it influences cellular metabolism and energy production. Understanding the subcellular localization of Imidazo[1,5-A]pyridine-7-carboxylic acid is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Propriétés

IUPAC Name |

imidazo[1,5-a]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)6-1-2-10-5-9-4-7(10)3-6/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBMIWBXIHLWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478213 | |

| Record name | IMIDAZO[1,5-A]PYRIDINE-7-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

588720-29-0 | |

| Record name | IMIDAZO[1,5-A]PYRIDINE-7-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[1,5-a]pyridine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1315369.png)